Bienvenue dans la boutique en ligne BenchChem!

N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide

Drug-likeness Oral bioavailability Lead optimization

This N-cyanomethyl amide scaffold (MW 294.35, logP 2.7) offers a unique combination of a validated covalent warhead and a 2-(N-methylanilino)anilino fragment for SAR diversification. Its improved hydrophilicity over cyclopentyl analogs reduces solubility risks, making it an attractive starting point for oral inhibitor programs. Procure for lead optimization and combinatorial library synthesis with confidence in batch-to-batch consistency for ADME profiling.

Molecular Formula C17H18N4O
Molecular Weight 294.358
CAS No. 1436319-04-8
Cat. No. B2485963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide
CAS1436319-04-8
Molecular FormulaC17H18N4O
Molecular Weight294.358
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C2=CC=CC=C2NCC(=O)NCC#N
InChIInChI=1S/C17H18N4O/c1-21(14-7-3-2-4-8-14)16-10-6-5-9-15(16)20-13-17(22)19-12-11-18/h2-10,20H,12-13H2,1H3,(H,19,22)
InChIKeyROCVTKJBFJVGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide (CAS 1436319-04-8): Chemical Identity and Structural Baseline for Procurement Screening


N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide (CAS 1436319-04-8) is a synthetic small molecule belonging to the class of N-cyanomethyl amides. It features a central acetamide backbone substituted with a cyanomethyl group on the amide nitrogen and a 2-(N-methylanilino)aniline moiety on the alpha carbon [1]. The molecular formula is C17H18N4O, with a molecular weight of 294.35 g/mol and a computed XLogP3 of 2.7 [1]. The compound is catalogued under PubChem CID 71977044 and was first deposited in December 2013 [1]. Its structure incorporates a nitrile warhead that is characteristic of a known pharmacophore for cysteine protease and Janus kinase (JAK) inhibition, as established by the broader N-cyanomethylamide patent literature [2].

Why N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide Cannot Be Replaced by Generic N-Cyanomethyl Amide Analogs


Generic substitution within the N-cyanomethyl amide class is precluded by the compound’s unique combination of the cyanomethyl warhead and the biaryl N-methylanilino-aniline extension. The cyanomethyl group provides the cysteine-targeting or JAK-inhibitory pharmacophore [1], while the 2-(N-methylanilino)anilino moiety governs lipophilicity, hydrogen‑bonding capacity, and overall drug‑likeness metrics. Close analogs such as N-(1‑cyanocyclopentyl)-2-[2-(N‑methylanilino)anilino]acetamide (CAS 1241065‑64‑4) differ in molecular weight (+54 Da), logP (+1.1 units), and steric bulk at the nitrile‑bearing position, while simpler N‑cyanomethyl amides that lack the anilino‑aniline extension lose the critical aromatic interactions that modulate target selectivity [2]. These structural divergences translate into measurable differences in physicochemical properties that impact solubility, permeability, and ultimately, in‑vivo tractability [2][3].

Quantitative Differentiation Evidence for N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide (1436319-04-8) Versus Closest Analogs


Molecular Weight Advantage for Oral Bioavailability Over the Cyclopentyl Analog

N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide possesses a molecular weight of 294.35 g/mol, which is 54.05 g/mol lower than that of N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide (348.40 g/mol) [1][2]. Both compounds share the same anilino-aniline core; the sole difference is the replacement of the cyanomethyl group (–CH₂CN) with a bulkier 1‑cyanocyclopentyl group. This 54 Da reduction keeps the target compound well within the optimal MW range (<500 Da) prescribed by Lipinski’s Rule of Five, while the cyclopentyl analog approaches the upper boundary and exhibits a higher logP (3.8 vs. 2.7), which may compromise aqueous solubility and oral absorption [1][2].

Drug-likeness Oral bioavailability Lead optimization Physicochemical property

Superior Hydrophilicity (logP) Relative to the Cyclopentyl Analog

The computed XLogP3 value for the target compound is 2.7, compared to 3.8 for the cyclopentyl analog, a difference of 1.1 log unit [1][2]. This represents a >10‑fold reduction in theoretical octanol–water partition coefficient, predicting significantly higher aqueous solubility for the target compound. With identical TPSA (68.2 Ų) and hydrogen‑bond donor/acceptor counts, the difference in lipophilicity stems entirely from the smaller cyanomethyl substituent [1][2].

Lipophilicity Solubility ADME Drug-likeness

Retained Polar Surface Area Matches the Cyclopentyl Analog for Cell Permeability Prediction

Both the target compound (CID 71977044) and the closest analog (CID 47064157) share an identical topological polar surface area (TPSA) of 68.2 Ų [1][2]. This TPSA value is well below the 140 Ų threshold for oral absorption, suggesting favorable passive membrane permeability for both compounds. However, combining this TPSA with the lower logP of the target compound yields a more balanced ADME profile: adequate permeability without the solubility penalty of the more lipophilic analog [1][2].

Membrane permeability TPSA Caco-2 prediction Drug-likeness

Cyanomethyl Pharmacophore Enables Covalent Target Engagement in Kinase/Protease Assays

The N‑cyanomethyl amide functionality is a recognized pharmacophore for irreversible inhibition of cysteine proteases and Janus kinases (JAKs) [1]. In WO2015019365A1, N‑cyanomethyl amides with structural resemblance to the target compound were shown to inhibit JAK family kinases with IC50 values in the low nanomolar range (representative examples: IC50 < 100 nM in biochemical JAK1/JAK2 assays), while close analogs lacking the cyanomethyl group showed >100‑fold reduced potency [1]. The target compound retains this essential nitrile warhead, whereas comparators such as N,N‑dimethyl‑2‑(N‑methylanilino)acetamide (CAS 91429‑74‑2) entirely lack the cyanomethyl group and are not expected to engage cysteine‑ or kinase‑active sites covalently [1].

Covalent inhibitor Cysteine protease Janus kinase Pharmacophore

Limitation Acknowledgment: Absence of Direct Biological Activity Data for the Target Compound

As of the evidence cutoff (April 2026), no peer‑reviewed primary research articles, publicly accessible bioassay records (PubChem BioAssay, ChEMBL, BindingDB), or patent-specific biological data were identified for N‑(cyanomethyl)-2‑[2‑(N‑methylanilino)anilino]acetamide (CAS 1436319‑04‑8) as a discrete entity. Searches of PubMed, Google Scholar, PubChem, ChEMBL, and BindingDB returned no IC50, EC50, Ki, or Kd values for this compound [1][2]. Consequently, the evidence presented above is drawn from (i) computed physicochemical properties in direct comparison with the closest analog, and (ii) class‑level pharmacophore inference from the N‑cyanomethyl amide patent literature. All biological activity claims without explicit comparator data for the specific compound should be treated as unverified extrapolations.

Data gap Biological activity Selectivity In vivo

Procurement-Guiding Application Scenarios for N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide (1436319-04-8)


Lead Optimization Scaffold for Oral JAK or Cysteine Protease Inhibitor Programs

The combination of a low molecular weight (294.35 g/mol) and a moderate logP (2.7) positions this compound as an attractive starting scaffold for oral JAK or cysteine protease inhibitor programs [1][2]. Compared to the cyclopentyl analog, its improved hydrophilicity reduces the solubility risk that often derails lead optimization, and it is predicted to have adequate passive permeability based on its TPSA of 68.2 Ų [1][3]. Medicinal chemistry teams can use this scaffold as a platform for exploring structure-activity relationships while minimizing ADME liabilities early in the hit-to-lead phase [2].

Chemical Biology Probe for Covalent Target Engagement Studies

The N-cyanomethyl warhead, validated in the patent literature for JAK kinase and cysteine protease inhibition, suggests covalent target engagement potential [2]. Researchers investigating the role of N-cyanomethyl amides in irreversible protein modification can use this compound as a structurally defined, off-the-shelf probe to benchmark labeling efficiency or selectivity relative to structurally distinct warhead classes (e.g., acrylamides, vinyl sulfonamides) [2].

Building Block for Focused Library Synthesis in the N-Cyanomethyl Amide Chemical Space

The compound's 2-(N-methylanilino)anilino motif provides a vector for diversification, enabling combinatorial library synthesis around the N-cyanomethyl amide pharmacophore [1]. Procurement for library production is justified by the compound's moderate complexity (397, computed by Cactvs) and the presence of two hydrogen-bond donors and four acceptors, which support a range of derivatization chemistries [1].

Quote Request

Request a Quote for N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.